2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate

Bioconjugation Linker Chemistry Surface Modification

OH-PEG2-NHS is a heterobifunctional crosslinker with a precise two-unit PEG spacer (MW 231.20), providing an 8-atom arm for minimal steric hindrance in bioconjugation. Unlike longer PEG analogs, its compact design enables higher-density surface functionalization on nanoparticles and SPR chips, and improved access to buried epitopes. As the foundational building block for non-cleavable ADC linkers (per WO2004008101A2), it is critical for synthesizing PROTACs and validating linker-length specificity. Choose OH-PEG2-NHS for applications where every angstrom matters.

Molecular Formula C9H13NO6
Molecular Weight 231.20 g/mol
CAS No. 123502-58-9
Cat. No. B11718277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate
CAS123502-58-9
Molecular FormulaC9H13NO6
Molecular Weight231.20 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCO
InChIInChI=1S/C9H13NO6/c11-4-6-15-5-3-9(14)16-10-7(12)1-2-8(10)13/h11H,1-6H2
InChIKeyPXQHLLVZZMVCNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate (OH-PEG2-NHS): A Precise, Short-Spacer Crosslinker for Bioconjugation


2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate (CAS 123502-58-9), commonly referred to as OH-PEG2-NHS, is a heterobifunctional crosslinker featuring an amine-reactive N-hydroxysuccinimide (NHS) ester, a short polyethylene glycol (PEG2) spacer, and a terminal hydroxyl group . This structure classifies it within the broader family of amine-reactive PEGylation reagents. Its well-defined, low molecular weight (231.20 g/mol) and precisely two-unit ethylene glycol spacer provide distinct physicochemical properties compared to its higher-PEG analogs, making it a critical building block for targeted bioconjugation, surface modification, and linker chemistry where minimal spacer length is a design requirement .

Why OH-PEG2-NHS Cannot Be Replaced by Generic NHS-PEG Esters without Risking Conjugate Performance


Generic substitution among heterobifunctional PEG-NHS esters is not straightforward, as the length of the polyethylene glycol spacer fundamentally dictates the hydrodynamic radius, solubility, and steric properties of the final conjugate . The target compound's precise two-unit PEG (PEG2) spacer results in a significantly smaller molecular footprint compared to its PEG3 or PEG4 analogs. This directly impacts critical parameters in bioconjugation, including labeling stoichiometry, target accessibility in sterically constrained environments, and the performance of antibody-drug conjugates (ADCs) and PROTACs where linker length is a validated determinant of degradation efficacy [1]. The quantitative evidence below demonstrates why selecting the correct PEG-chain length is not a trivial formulation choice but a primary driver of experimental success.

Procurement Decision Guide: Quantified Differentiation of OH-PEG2-NHS from Its Closest Analogs


Defined Short Spacer: OH-PEG2-NHS Provides an 8-Atom Arm vs. Longer PEGn Analogs

The compound possesses a spacer consisting of exactly two ethylene glycol units, resulting in an approximate arm length of 8.3 Å and a molecular weight of 231.20 g/mol. This is quantifiably distinct from OH-PEG3-NHS (MW 319.31, PEG3) and OH-PEG4-NHS (MW 363.39, PEG4). This smaller size is crucial for minimizing steric hindrance and enables access to epitopes or surface sites inaccessible to bulkier linkers . For instance, in surface plasmon resonance (SPR) and nanostructure functionalization, the smaller hydrodynamic radius of PEG2-conjugates directly correlates with higher-density surface packing compared to PEG3 or PEG4 spacers .

Bioconjugation Linker Chemistry Surface Modification

PROTAC Linker Optimization: PEG2 is Ineffective Compared to PEG3 for ERα Degradation

In a systematic PROTAC linker optimization study at the Pharmaceutical Society of Japan, a PEG2-linked degrader (LCL-ER(dec)-P2) was synthesized and compared directly to PEG3 and PEG4 analogs for ERα degradation activity. While all linkers showed comparable binding (IC50 = 30-50 nM), the PEG3-linked degrader demonstrated the highest degradation potency, with the direct implication that the PEG2 variant was markedly inferior in this functional assay [1]. This quantitative head-to-head functional data differentiates OH-PEG2-NHS as a less suitable precursor for PROTACs requiring optimal ternary complex formation, steering its procurement toward other applications.

Targeted Protein Degradation PROTAC Design Structure-Activity Relationship

Hydrolytic Stability Profile: pH-Dependent Half-Life Mandates Controlled Buffering

The hydrolytic half-life of PEG-NHS esters is strongly pH-dependent, a property critical to their handling and procurement. A representative kinetic study showed that the hydrolysis half-life of a PEG-NHS ester exceeds 120 minutes at pH 7.4 but drops to below 9 minutes at pH 9.0 [1]. This drastic difference demands the use of specific buffering conditions (pH 7.0-7.5) for optimal conjugation. While this property is class-wide, the quantitative data directly informs procurement: reagent grade and quality must be verified post-shipment under the user's specific buffered conditions, as even minor pH deviations will render the NHS ester inactive, leading to failed labeling experiments.

Bioconjugation Chemistry Reaction Kinetics Stability

Branched vs. Linear PEGylation Kinetics: Higher Hydrolysis but Lower Conjugation Efficiency for Branched mPEG2-NHS

A direct comparison between linear mPEG-succinimidyl carbonate (mPEG-SC) and branched mPEG2-NHS revealed that the branched architecture exhibits a higher hydrolysis rate but a lower overall PEGylation rate for the target protein, recombinant hirudin variant-2 (HV2) [1]. Specifically, the branched mPEG2-NHS required a greater molar ratio of PEG to HV2 to achieve an identical yield of mono-PEG-HV2. This data indicates that the linear, unbranched OH-PEG2-NHS would be predicted to have a more favorable conjugation efficiency profile compared to its branched mPEG2 analogs, supporting its procurement for applications requiring high-yield protein modification.

PEGylation Reaction Kinetics Protein Modification

Validated Application Scenarios for OH-PEG2-NHS Based on Quantitative Evidence


High-Density Surface Functionalization of Nanostructures and Biosensors

The quantifiably shorter 8-atom spacer arm of OH-PEG2-NHS directly enables higher-density packing on nanostructured surfaces compared to OH-PEG3-NHS or OH-PEG4-NHS. This makes it the reagent of choice for functionalizing gold nanoparticles, quantum dots, or SPR chips where every angstrom of linker length impacts signal intensity and target accessibility .

Bioconjugation in Sterically Constrained Protein Sites

For labeling epitopes or active sites that are deeply buried or sterically hindered, the minimal PEG2 spacer reduces the hydrodynamic radius of the conjugate. This has been demonstrated to reduce steric hindrance in PEG2-based linkers for efficient bioconjugation, a feature not achievable with longer PEG3 or PEG4 NHS esters .

Synthesis of Antibody-Drug Conjugates (ADCs) Requiring a Non-Cleavable, Short Linker

OH-PEG2-NHS serves as a foundational building block for non-cleavable ADC linkers, as evidenced by its protected derivative (Hydroxy-PEG2-(CH2)2-Boc) being used in ADC synthesis per patent WO2004008101A2 . The short linker provides the necessary stability while minimizing the distance between the antibody and the payload, a design parameter critical for certain cytotoxic mechanisms.

Negative Selection for PROTAC Design: Use in Controls and Counter-Screens

Based on the direct evidence that a PEG2 linker is functionally inferior to PEG3 for ERα-targeting PROTACs, OH-PEG2-NHS can be systematically procured to synthesize negative control degraders. This allows researchers to validate linker-length specificity in their assays, ensuring that observed degradation is not an artifact of the conjugated moiety [1].

Quote Request

Request a Quote for 2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.